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3-Methylbutanal

Flavor Chemistry Sensory Science Analytical Chemistry

Researchers requiring precise sensory modulation often face variability when substituting structural isomers. 3-Methylbutanal (isovaleraldehyde) eliminates this risk through quantifiable performance advantages: - 14.3% lower odor detection threshold vs. 2-methylbutanal in cheese matrices, enabling cost-effective, high-fidelity nutty/malty notes. - Kinetically favored Strecker degradation product of leucine, ensuring predictable formation in thermal process and fermentation models. - FEMA GRAS (No. 2692) status and high Flavor Dilution factors (up to 8192) confirm its essential role in flavor reconstitution and QC trace analysis.

Molecular Formula C5H10O
C5H10O
(CH3)2CHCH2CHO
Molecular Weight 86.13 g/mol
CAS No. 26140-47-6
Cat. No. B7770604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbutanal
CAS26140-47-6
Molecular FormulaC5H10O
C5H10O
(CH3)2CHCH2CHO
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC(C)CC=O
InChIInChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3
InChIKeyYGHRJJRRZDOVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in ethanol, ethyl ether
Miscible with alcohol, ether
SOL IN PROPYLENE GLYCOL AND OILS
In water, 1,400 mg/L at 20 °C
14 mg/mL at 20 °C
Solubility in water, g/100ml: 2 (poor)
soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbutanal Procurement Overview


3-Methylbutanal, systematically named isovaleraldehyde (C₅H₁₀O; MW 86.13 g/mol), is a branched-chain aliphatic aldehyde characterized by its malty, chocolate-like, and fruity aroma profile [1]. This compound is a key volatile organic compound (VOC) found naturally in over 180 sources, including various foods and fermented products, where it contributes significantly to flavor and aroma [2]. Commercially, it serves as a critical building block for pharmaceuticals, a reagent in organic synthesis, and a widely approved flavoring agent (FEMA GRAS No. 2692) [1][3].

3-Methylbutanal Substitution Risk Analysis


Generic substitution with in-class aldehydes like 2-methylbutanal, 2-methylpropanal, or linear butanal is a high-risk procurement strategy due to profound, quantifiable differences in sensory thresholds, matrix-specific behavior, and formation kinetics. These structural isomers exhibit distinct odor detection thresholds, differing by orders of magnitude in some matrices, and vary dramatically in their contribution to the target aroma profile as measured by Flavor Dilution (FD) factors [1][2]. Furthermore, their generation via the Strecker degradation pathway is kinetically distinct, meaning their presence and concentration in complex mixtures like food or fermentation products are not interchangeable [3]. The following quantitative evidence establishes the specific performance parameters that justify the targeted selection of 3-methylbutanal over its closest structural analogs.

3-Methylbutanal Quantitative Evidence


Odor Detection Threshold vs. 2-Methylbutanal

In a direct comparison of orthonasal odor thresholds in water, 3-methylbutanal demonstrates a significantly lower detection threshold than its closest isomer, 2-methylbutanal [1]. This indicates a higher odor potency at equivalent concentrations.

Flavor Chemistry Sensory Science Analytical Chemistry

Odor Threshold in Cheddar Cheese Model

In a complex cheddar cheese matrix, the odor threshold of 3-methylbutanal is significantly lower (more potent) than that of 2-methylbutanal [1]. This demonstrates that the relative potency of these isomers is not only intrinsic but is also preserved and even accentuated in a realistic food application.

Dairy Science Food Science Sensory Analysis

Formation Kinetics vs. 2-Methylbutanal

In model systems investigating the Strecker degradation pathway, the reaction of semialdehydes with leucine to form 3-methylbutanal is more effective than the corresponding reaction with isoleucine to form 2-methylbutanal [1]. This suggests a kinetically favored pathway for the formation of 3-methylbutanal from its precursor amino acid.

Maillard Reaction Strecker Degradation Flavor Generation

Flavor Dilution Factor in Complex Mixtures

Flavor Dilution (FD) factor analysis, which quantifies the relative contribution of a compound to the overall aroma of a complex mixture, reveals that 3-methylbutanal consistently exhibits high FD factors, indicating its potent role as a key odorant [1][2]. While directly comparable data for all isomers is scarce across a single study, the high FD factor of 3-methylbutanal (up to 8192 in chocolate/cheese matrices) underscores its disproportionate sensory impact relative to its concentration [1].

Aroma Extract Dilution Analysis (AEDA) GC-Olfactometry Flavor Chemistry

3-Methylbutanal High-Value Applications


Cheddar Cheese Flavor Formulation

Based on the direct evidence that 3-methylbutanal has a 14.3% lower odor threshold than 2-methylbutanal in a cheese matrix [1], it is the superior choice for creating authentic nutty, malty notes in dairy flavor formulations. Procurement of high-purity 3-methylbutanal enables precise, cost-effective flavor modulation, ensuring the desired sensory profile is achieved with minimal ingredient usage.

GC-MS Analytical Standards for Food QC

Given its extremely low odor threshold in water (0.0002 mg/L), 3-methylbutanal is a critical marker for trace-level VOC analysis [2]. Its high potency means it can be detected at very low concentrations, making it an essential analytical standard for quality control (QC) in industries like brewing, coffee roasting, and chocolate manufacturing. Its confirmed GRAS status further supports its routine use in food testing laboratories [3].

Maillard Reaction & Strecker Degradation Research

For researchers studying flavor generation during thermal processing or fermentation, 3-methylbutanal is the specific product of leucine degradation via the Strecker pathway [4]. The evidence shows this pathway is kinetically more favorable than the formation of its isomer 2-methylbutanal from isoleucine. Therefore, procuring an authentic standard of 3-methylbutanal is non-negotiable for accurate quantification and modeling of these complex reaction kinetics.

Aroma Profiling and Flavor Reconstitution

In aroma extract dilution analysis (AEDA), 3-methylbutanal is consistently identified as a key odorant with a high Flavor Dilution (FD) factor, reaching values up to 8192 in chocolate and cheese models [5]. This confirms its critical role as a primary driver of characteristic aroma. For scientists conducting flavor reconstitution or omission studies to validate sensory contributions, 3-methylbutanal is a mandatory component for achieving a complete and authentic aroma profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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